4-Bromomethyl-2-(4-fluorophenyl)-5-methylthiazole
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Overview
Description
“4-Bromomethyl-2-(4-fluorophenyl)-5-methylthiazole” is likely a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . The compound has a bromomethyl, fluorophenyl, and methyl group attached to the thiazole ring .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of a thiazole with a halogenating agent to introduce the bromomethyl group . The fluorophenyl group could be introduced through a cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the nature of the thiazole ring . The bromomethyl and fluorophenyl groups would be attached to different carbon atoms on the thiazole ring .Chemical Reactions Analysis
This compound, like other halogenated organic compounds, could undergo various types of reactions including nucleophilic substitution, elimination, and cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of the thiazole ring and the attached groups. It’s likely to be a solid at room temperature .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 4-Bromomethyl-2-(4-fluorophenyl)-5-methylthiazole is used to create molecules that can modulate biological targets. For example, it can be incorporated into compounds that inhibit hypoxia-inducible factor (HIF) hydroxylase, which has implications in treating diseases related to hypoxia .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(bromomethyl)-2-(4-fluorophenyl)-5-methyl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFNS/c1-7-10(6-12)14-11(15-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSYNKJDXKDESH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)F)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromomethyl-2-(4-fluorophenyl)-5-methylthiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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